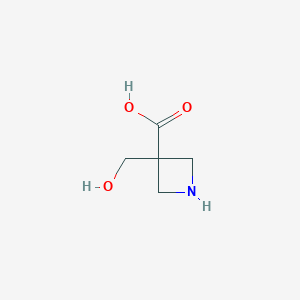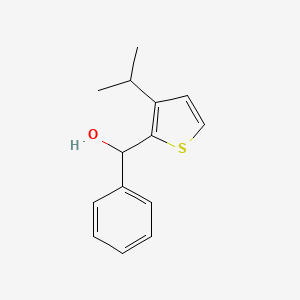
(3-Isopropylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isopropylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a thiophene ring substituted with an isopropyl group and a phenyl group attached to the methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Isopropylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted thiophenes and phenyl derivatives.
Applications De Recherche Scientifique
(3-Isopropylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Isopropylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene and phenyl rings can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Isopropylphenyl)(phenyl)methanol
- (3-Methylthiophen-2-yl)(phenyl)methanol
- (3-Ethylthiophen-2-yl)(phenyl)methanol
Uniqueness
(3-Isopropylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct chemical and physical properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H16OS |
|---|---|
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
phenyl-(3-propan-2-ylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-8-9-16-14(12)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |
Clé InChI |
HNUAIBQUXVTGBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(SC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




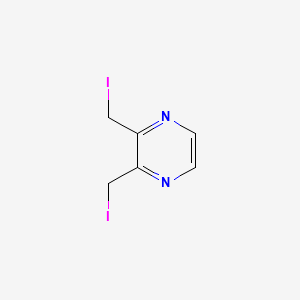
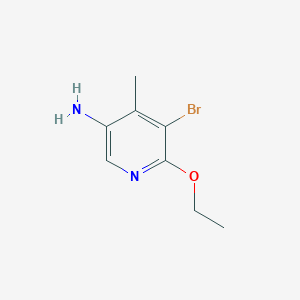

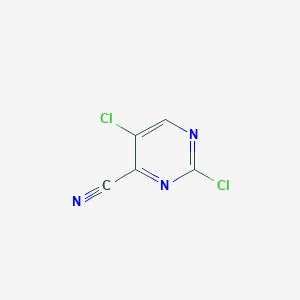
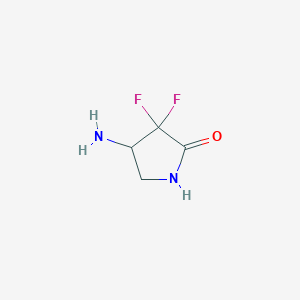
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)
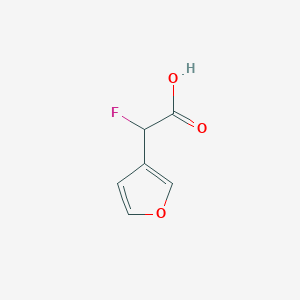
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

